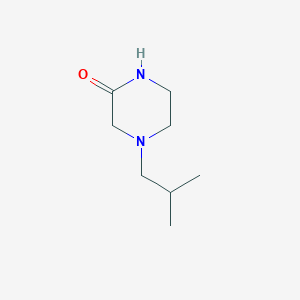
4-Isobutylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutylpiperazin-2-one, commonly known as IBP, is a cyclic amine that is widely used in scientific research. It is a derivative of piperazine and has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of IBP is not fully understood, but it is believed to involve the modulation of the activity of various receptors and enzymes. IBP has been shown to inhibit the activity of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. IBP has also been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adenosine receptor, which may further modulate the activity of these neurotransmitters.
Biochemical and Physiological Effects:
IBP has a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various physiological processes such as mood regulation, cognition, and motor control. IBP has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using IBP in lab experiments is its ability to modulate the activity of various receptors and enzymes, which allows researchers to investigate the role of these receptors and enzymes in various physiological and pathological processes. IBP is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, one of the limitations of using IBP is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many future directions for the use of IBP in scientific research. One potential direction is the investigation of the role of IBP in the treatment of various diseases such as Parkinson's disease and Alzheimer's disease. Another potential direction is the investigation of the interaction between IBP and other compounds, which may lead to the development of new drugs with improved efficacy and safety. Finally, the development of new synthesis methods for IBP may also be an area of future research.
合成法
IBP can be synthesized using various methods, including the reaction of isobutyryl chloride and piperazine, the reaction of isobutyric acid and piperazine, and the reaction of isobutyraldehyde and piperazine. Among these methods, the reaction of isobutyryl chloride and piperazine is the most commonly used method. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the product is obtained by purification using column chromatography.
科学的研究の応用
IBP is widely used in scientific research due to its ability to modulate the activity of various receptors and enzymes. It has been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. IBP has also been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adenosine receptor. IBP is used in scientific research to investigate the role of these receptors and enzymes in various physiological and pathological processes.
特性
IUPAC Name |
4-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(2)5-10-4-3-9-8(11)6-10/h7H,3-6H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNVSLRPWKFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

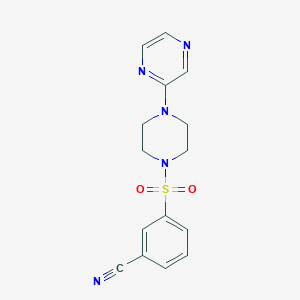
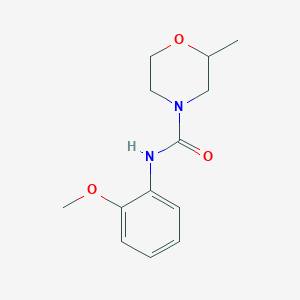
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)

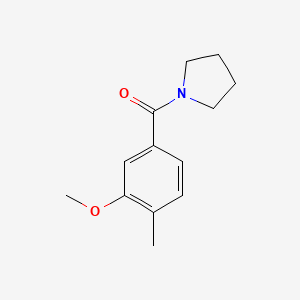
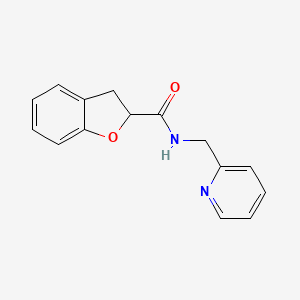
![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)

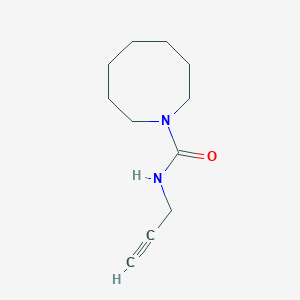
![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)
![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)